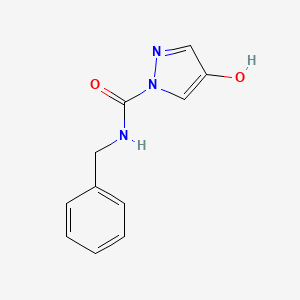
Triphenylmethyl triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylmethyl triphenylphosphonium chloride is an organic compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylmethyl group attached to a triphenylphosphonium cation, with chloride as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it is used to form carbon-carbon double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenylmethyl triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with triphenylmethyl chloride. The reaction is carried out in an anhydrous solvent such as acetone under nitrogen atmosphere to prevent moisture from interfering with the reaction. The temperature is maintained at around 36-38°C initially, and then gradually increased to 46-48°C to complete the reaction. The product is then isolated by filtration, washed with anhydrous ether, and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反応の分析
Types of Reactions
Triphenylmethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Wittig Reaction: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Wittig Reaction Conditions: The Wittig reaction typically requires a base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.
Alkenes: In the Wittig reaction, the major products are alkenes formed by the reaction of the ylide with aldehydes or ketones.
科学的研究の応用
Triphenylmethyl triphenylphosphonium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of triphenylmethyl triphenylphosphonium chloride involves its ability to form ylides, which are key intermediates in the Wittig reaction. The ylide formation is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the ylide. The ylide then reacts with carbonyl compounds to form alkenes. Additionally, the compound can act as a phytotoxin by increasing active oxygen species and causing cellular damage in plants .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A related compound that is also used in organic synthesis, particularly in the formation of ylides for the Wittig reaction.
Methoxymethyl triphenylphosphonium chloride: Another phosphonium salt with similar applications in organic synthesis.
Uniqueness
Triphenylmethyl triphenylphosphonium chloride is unique due to its specific structure, which allows it to participate effectively in the Wittig reaction. Its ability to form stable ylides and its reactivity with a wide range of carbonyl compounds make it a valuable reagent in organic synthesis.
特性
IUPAC Name |
triphenyl(trityl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30P/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUKLJGLQGQRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile](/img/structure/B8132873.png)
![[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester](/img/structure/B8132876.png)





![N-[2-(Diphenylphosphino)benzylidene]hydroxylamine](/img/structure/B8132927.png)

